N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
N-{3-[(3-Methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a quinoxaline derivative characterized by a benzenesulfonamide group linked to a quinoxaline core substituted with a 3-methoxyphenylamino moiety. Quinoxalines are nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C21H18N4O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H18N4O3S/c1-28-16-9-7-8-15(14-16)22-20-21(24-19-13-6-5-12-18(19)23-20)25-29(26,27)17-10-3-2-4-11-17/h2-14H,1H3,(H,22,23)(H,24,25) |
InChI Key |
FKJFEGWXADUNOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core. This is followed by chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group. Finally, the sulfonyl chloride is reacted with 3-methoxyaniline under solvent-free conditions in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Position and Electronic Effects :
- 4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 714945-29-6): A fluorine atom at the para position and a 2-methoxybenzyl group introduce both electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may alter binding affinity and metabolic stability .
Substituent Diversity :
- Electron-Withdrawing Groups: 3-Fluoro-4-methylphenyl (CAS STOCK4S-39116): Fluorine and methyl groups at adjacent positions create a mixed electronic profile, balancing lipophilicity and polarity .
- Hydroxyl Substitution: N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide (CAS 301357-74-4): The hydroxyl group enables hydrogen bonding, which may improve target specificity but reduce metabolic stability due to susceptibility to glucuronidation .
Sulfonamide Group Variations
Molecular Weight and Structural Complexity
Key Observations :
- Higher molecular weights (e.g., 467.50 g/mol for CAS 714945-29-6) correlate with increased structural complexity, which may affect bioavailability .
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